Nvp-qav-572

Overview

Description

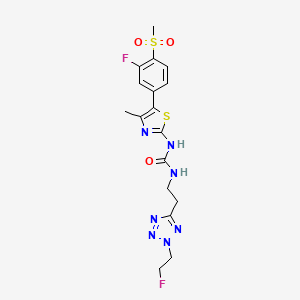

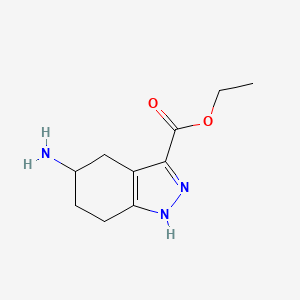

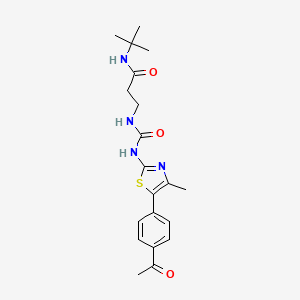

NVP-QAV-572 is a potent PI3K inhibitor . It is extracted from patent US7998990B2, Compound Example 8 . It has an IC50 of 10 nM . It is useful in the treatment of conditions which are mediated by the activation of the Pi3 kinase enzymes, particularly inflammatory or allergic conditions .

Molecular Structure Analysis

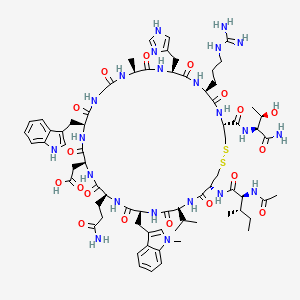

The molecular formula of NVP-QAV-572 is C17H19F2N7O3S2 . The molecular weight is 471.50 . The SMILES representation of the molecule is O=C(NC1=NC©=C(C2=CC=C(S(=O)©=O)C(F)=C2)S1)NCCC3=NN(CCF)N=N3 .

Physical And Chemical Properties Analysis

NVP-QAV-572 is a solid substance . It is white to off-white in color . It has a solubility of 125 mg/mL in DMSO .

Scientific Research Applications

1. Improving Software Reliability

- Title : "Improving the N-version programming process through the evolution of a design paradigm"

- Abstract : This study discusses the application of N-version programming in software development, particularly for automatic airplane landing problems. It emphasizes the role of this paradigm in enhancing software reliability and fault tolerance.

- Authors : M. Lyu, Yajiang He (1993) (Lyu & He, 1993).

- Title : "QAV: querying entity-attribute-value metadata in a biomedical database."

- Abstract : This paper presents a client-server application, QAV, designed for set-based querying in biomedical databases, addressing the complexities of entity-attribute-value (EAV) data organization.

- Author : P. Nadkarni (1997) (Nadkarni, 1997).

- Title : "Accelerating Scientific Discovery Through Computation and Visualization II"

- Abstract : This article showcases how NIST's Scientific Applications and Visualization Group uses parallel computing, visualization, and machine learning to accelerate research in areas like atomic systems, molecular dynamics, and nanostructures.

- Authors : J. Sims et al. (2002) (Sims et al., 2002).

Mechanism of Action

properties

IUPAC Name |

1-[2-[2-(2-fluoroethyl)tetrazol-5-yl]ethyl]-3-[5-(3-fluoro-4-methylsulfonylphenyl)-4-methyl-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N7O3S2/c1-10-15(11-3-4-13(12(19)9-11)31(2,28)29)30-17(21-10)22-16(27)20-7-5-14-23-25-26(24-14)8-6-18/h3-4,9H,5-8H2,1-2H3,(H2,20,21,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEZRRNNFHAJTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NCCC2=NN(N=N2)CCF)C3=CC(=C(C=C3)S(=O)(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N7O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nvp-qav-572 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B3182601.png)